1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
Description
Synthesis Analysis
This compound can be synthesized through the reaction of ribonucleosides or sugar derivatives, resulting in products containing silyl-protected primary and secondary hydroxy functions. A notable method involves the acid-catalysed isomerization, which emphasizes the versatility of this compound in protecting hydroxy groups during synthetic procedures (Verdegaal et al., 1980). Additionally, a novel and efficient synthesis approach has been developed to create symmetrical derivatives of 1,3-dichloro-1,1,3,3-tetraorganyl- and 1,1,3,3-tetrachloro-1,3-diorganyldisiloxanes, showcasing the adaptability and utility of this compound in organosilicon chemistry (Basenko et al., 2018).
Molecular Structure Analysis
The molecular structure of derivatives synthesized from 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane exhibits intriguing characteristics, such as the formation of ladder and cage silsesquioxanes. This demonstrates the compound's role in the formation of complex silicon-based structures with potential applications in materials science (Unno et al., 2000).
Chemical Reactions and Properties
The compound's reactivity has been explored in various contexts, such as its use in the tandem synthesis of structurally novel compounds. It serves as a versatile protecting group, facilitating regioselective protection and enabling straightforward synthetic transformations in carbohydrate chemistry (Johnsson, 2012).
Safety And Hazards
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is classified as a combustible liquid . It causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn . It should be kept away from heat, sparks, open flames, and hot surfaces .
Future Directions
As a silylating reagent, 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane has potential applications in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides . It is also employed in the formation of ribavirin chemical delivery systems , indicating its potential use in drug delivery research.
properties
IUPAC Name |
chloro-[chloro-di(propan-2-yl)silyl]oxy-di(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28Cl2OSi2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYAZDRFUVZBMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(O[Si](C(C)C)(C(C)C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219363 | |
Record name | 1,3-Dichlorotetraisopropyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Aldrich MSDS] | |
Record name | 1,3-Dichlorotetraisopropyldisiloxane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10626 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | |
CAS RN |
69304-37-6 | |
Record name | 1,3-Dichlorotetraisopropyldisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dichlorotetraisopropyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dichlor-1,1,3,3-tetraisopropyldisiloxan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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